molecular formula C15H11NO3 B8043830 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione CAS No. 2037-99-2

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione

Cat. No.: B8043830
CAS No.: 2037-99-2
M. Wt: 253.25 g/mol
InChI Key: WDEVZFISTMLQTE-UHFFFAOYSA-N
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Description

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by a benzyl group attached to a benzo[e][1,3]oxazine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phthalic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the oxazine ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted oxazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have indicated that derivatives of 3-benzyl-benzo[e][1,3]oxazine-2,4-dione exhibit antiviral properties, particularly against Enterovirus 71 (EV71), which is known to cause Hand, Foot and Mouth Disease (HFMD). Research has demonstrated that certain analogues of this compound can inhibit the replication of EV71 in vitro, suggesting potential for further development as antiviral agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. It was found that specific derivatives possess moderate inhibitory effects against various bacterial strains and fungi. This highlights the potential use of this compound in developing new antimicrobial therapies .

1.3 Gastrointestinal Applications

Another notable application is in the enhancement of drug absorption. The compound serves as an intermediate for synthesizing sodium 8-(2-hydroxybenzamido) caprylate (SNAC), which is recognized for its ability to improve the oral absorption of protein-based drugs such as heparin and human growth hormone. This application is particularly relevant for treating gastrointestinal diseases .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies related to this compound:

StudyFocusFindings
Antiviral ActivityIdentified analogues with significant inhibition against EV71.
Antimicrobial ActivityDemonstrated moderate effectiveness against various pathogens.
Synthesis MethodDeveloped a high-yield synthesis method using phosgene and pyridine catalyst with environmental benefits.

Mechanism of Action

The mechanism by which 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Benzo[e][1,3]oxazine-2,4(3H)-dione: Lacks the benzyl group, leading to different reactivity and applications.

    4H-Benzo[d][1,3]oxazine: Another oxazine derivative with different substitution patterns and biological activities.

    Phthalimide: Structurally similar but lacks the oxazine ring, used in different chemical contexts.

Uniqueness

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for functionalization, making it a versatile compound in various research and industrial applications.

Biological Activity

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, antiviral, and anticancer activities. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive understanding of this compound's potential in pharmacological applications.

Chemical Structure and Synthesis

This compound belongs to the oxazine family of compounds, characterized by a benzene ring fused to a dioxane-like structure. The synthesis typically involves the condensation of 2-hydroxybenzamide with phosgene or other carbonylating agents under controlled conditions to yield high-purity products with significant yields .

Antimicrobial Activity

Research indicates that derivatives of benzo[e][1,3]oxazine-2,4-dione demonstrate notable antimicrobial properties. A study reported that certain analogs exhibited effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. The minimum inhibitory concentration (MIC) values ranged from 0.625 mg/mL to higher concentrations depending on the specific derivative tested .

CompoundMIC (mg/mL)Target Organism
3-Benzyl-benzoxazine-2,4-dione0.625B. cereus PCM 1948
N1-methylquinazoline-2,4-dione0.5MRSA

Antiviral Activity

The compound has shown promising antiviral activity against Enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. In vitro studies revealed that specific derivatives of this compound inhibited viral replication effectively. For instance, one derivative demonstrated an EC50 value of approximately 55 nM against EV71 in rhabdomyosarcoma cells .

CompoundEC50 (nM)Virus
3-Benzyl-benzoxazine-2,4-dione derivative55Enterovirus 71
Quinazoline derivative8.3Adenovirus-2

Anticancer Activity

The anticancer potential of this compound has also been explored. It acts as an allosteric inhibitor of mitogen-activated protein kinase (MEK), which is crucial in cell proliferation pathways. Compounds derived from this scaffold have shown submicromolar activity against cancer cell lines by inhibiting the ERK1/2 signaling pathway .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

  • Benzyl Substitution : Enhances lipophilicity and may improve cell membrane permeability.
  • Oxazine Ring : Contributes to the stability and reactivity of the molecule.

Modifications at various positions on the benzene ring or within the oxazine structure can yield derivatives with improved potency or selectivity for specific biological targets.

Case Studies

  • Antiviral Efficacy : A study focused on a series of synthesized analogs that targeted MEK pathways in EV71 infections. The lead compound showed significant reductions in viral load and cytopathic effects in cultured cells.
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of several derivatives against a panel of pathogens. The results indicated that modifications at the N-position significantly influenced antibacterial activity.

Properties

IUPAC Name

3-benzyl-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)19-15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEVZFISTMLQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292613
Record name 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-99-2
Record name NSC84115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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